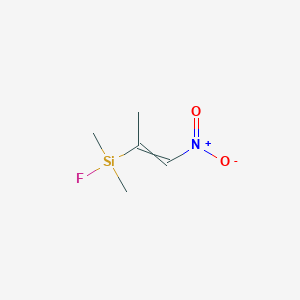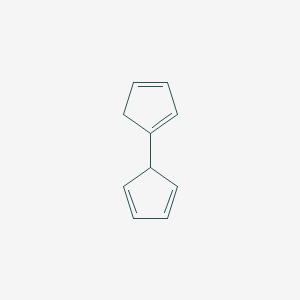
1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- is an organic compound with the molecular formula C10H8. It is a derivative of cyclopentadiene, characterized by the presence of two cyclopentadienyl rings. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- typically involves the reaction of cyclopentadiene with various reagents under controlled conditions. One common method is the Diels-Alder reaction, where cyclopentadiene acts as a diene and reacts with a suitable dienophile to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves the cracking of dicyclopentadiene at elevated temperatures (around 180°C) to yield cyclopentadiene, which is then further processed to obtain 1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while substitution reactions can produce various substituted cyclopentadienes .
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. These interactions are crucial for its reactivity and applications in catalysis and synthesis .
Vergleich Mit ähnlichen Verbindungen
Cyclopentadiene: A simpler analog with one cyclopentadienyl ring.
Dicyclopentadiene: A dimer of cyclopentadiene, often used as a precursor.
Tetramethylcyclopentadiene: A substituted derivative with four methyl groups.
Uniqueness: 1,3-Cyclopentadiene, 1-(2,4-cyclopentadien-1-yl)- is unique due to its dual cyclopentadienyl rings, which confer distinct reactivity and stability compared to its analogs. This structural feature makes it valuable in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
189101-99-3 |
|---|---|
Molekularformel |
C10H10 |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
1-cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H10/c1-2-6-9(5-1)10-7-3-4-8-10/h1-7,9H,8H2 |
InChI-Schlüssel |
WBLLFRNFZIMRRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C1C2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


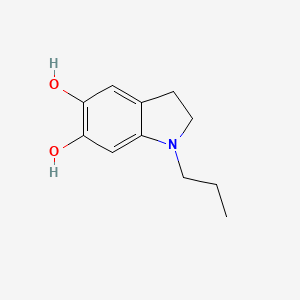
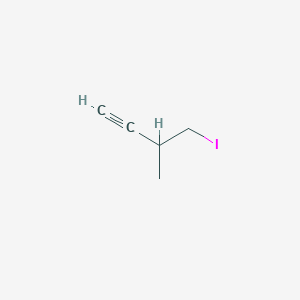
![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
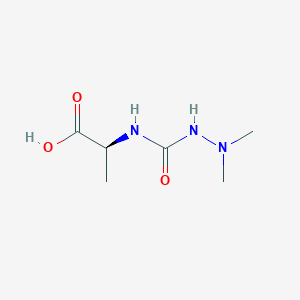
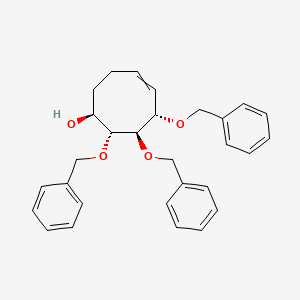
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
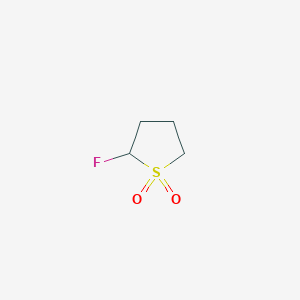
![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
![3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one](/img/structure/B14243039.png)
![3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide](/img/structure/B14243042.png)


silanediol](/img/structure/B14243063.png)
